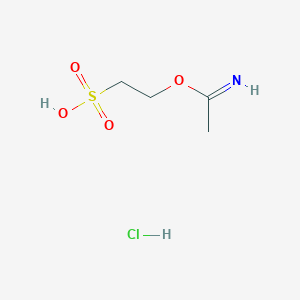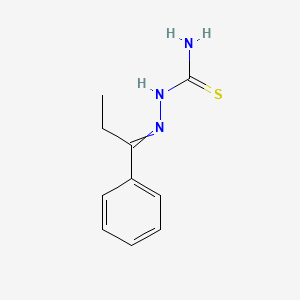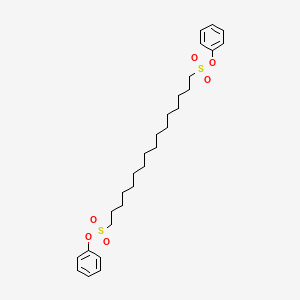![molecular formula C23H14O5 B14336580 Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl- CAS No. 97467-30-6](/img/structure/B14336580.png)
Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl- is a complex organic compound known for its unique structural features and diverse applications This compound belongs to the class of naphthoquinones, which are characterized by their quinone structure fused with a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl- typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthol with aldehydes in the presence of Lewis acidic catalysts such as ferric chloride (FeCl3), ytterbium triflate (Yb(OTf)3), or ceric ammonium nitrate (CAN) . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The choice of catalysts and solvents is crucial to optimize the reaction rates and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can further undergo additional functionalization to yield a wide range of bioactive compounds.
Wissenschaftliche Forschungsanwendungen
Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl- has found applications in several scientific research areas:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a fluorescent probe and cytotoxic agent against cancer cells.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of dyes, pigments, and polymeric materials.
Wirkmechanismus
The mechanism of action of Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl- involves its redox properties, which allow it to participate in electron transfer reactions. This compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to apoptosis in cancer cells . The molecular targets include DNA, where it can intercalate and disrupt replication, and various enzymes involved in cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Juglone: A natural naphthoquinone with similar redox properties and biological activities.
Lawsone: Another naphthoquinone known for its antimicrobial and anticancer properties.
Plumbagin: Exhibits strong cytotoxic activity against cancer cells.
Uniqueness
Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl- is unique due to its structural complexity and the presence of both hydroxyl and diphenyl groups. These features enhance its reactivity and potential for functionalization, making it a versatile compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
97467-30-6 |
|---|---|
Molekularformel |
C23H14O5 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
5-hydroxy-2,2-diphenylbenzo[g][1,3]benzodioxole-6,9-dione |
InChI |
InChI=1S/C23H14O5/c24-16-11-12-17(25)21-20(16)18(26)13-19-22(21)28-23(27-19,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,26H |
InChI-Schlüssel |
FAQLBWAFSYRKJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(OC3=C(O2)C4=C(C(=O)C=CC4=O)C(=C3)O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


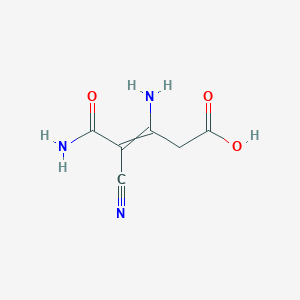
![Bis[2,4,6-tri(propan-2-yl)phenyl]tin](/img/structure/B14336508.png)
![1,3,5-Trimethyl[1,1'-biphenyl]-2(1H)-one](/img/structure/B14336519.png)

![2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane](/img/structure/B14336544.png)
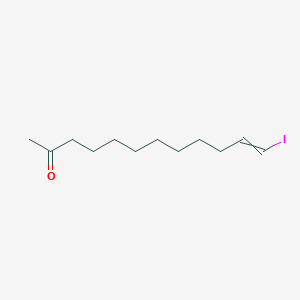
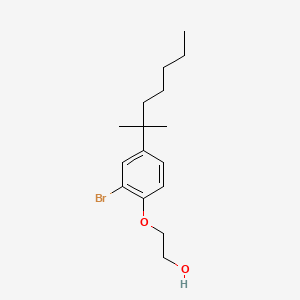
![Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]-](/img/structure/B14336563.png)
![1,4-Butanediamine, N-[3-(ethylamino)propyl]-](/img/structure/B14336569.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]selanyl}ethane](/img/structure/B14336584.png)
